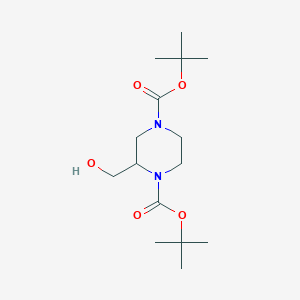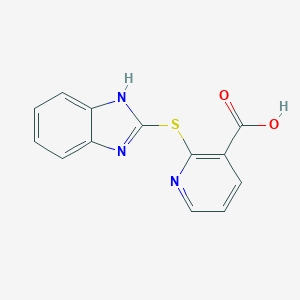
2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid is a novel compound that has gained significant attention in the scientific community for its potential use in various research applications. This compound is a hybrid molecule that combines the structural features of benzimidazole and nicotinic acid, making it a unique chemical entity.
科学研究应用
2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid has been extensively studied for its potential use in various research applications. It has been shown to exhibit anticancer, antifungal, and antimicrobial activities. Additionally, it has been investigated for its potential use as a fluorescent probe, enzyme inhibitor, and metal ion chelator. The unique structural features of 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid make it a promising candidate for further research in these areas.
作用机制
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific molecular targets in the cells. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes and bind to metal ions, leading to their inactivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid have been studied in various cell lines and animal models. It has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to alter the levels of certain biomolecules, such as reactive oxygen species, cytokines, and growth factors. These effects suggest that 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid may have potential therapeutic applications in various diseases.
实验室实验的优点和局限性
The advantages of using 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid in lab experiments include its unique structural features, broad spectrum of biological activity, and ease of synthesis. Additionally, it has been shown to exhibit low toxicity and high stability under various conditions. However, there are also limitations to its use, such as its poor solubility in water and limited availability in the market. These limitations can be overcome by optimizing the formulation and scaling up the synthesis process.
未来方向
There are several future directions for research on 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid. One area of interest is its potential use as a fluorescent probe for imaging applications. Another area is its use as an enzyme inhibitor for the development of new drugs. Additionally, further studies are needed to elucidate the mechanism of action and biological targets of the compound. Finally, efforts should be made to improve the synthesis process and increase the availability of the compound for research purposes.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid is a novel compound with potential use in various scientific research applications. Its unique structural features, broad spectrum of biological activity, and ease of synthesis make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid involves the reaction between 2-mercaptobenzimidazole and nicotinic acid in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzimidazole attacks the carbonyl group of nicotinic acid, leading to the formation of the final product. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
属性
CAS 编号 |
93202-02-9 |
|---|---|
分子式 |
C13H9N3O2S |
分子量 |
271.3 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-ylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2S/c17-12(18)8-4-3-7-14-11(8)19-13-15-9-5-1-2-6-10(9)16-13/h1-7H,(H,15,16)(H,17,18) |
InChI 键 |
BDISFGIJCKRNBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=CC=N3)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=CC=N3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



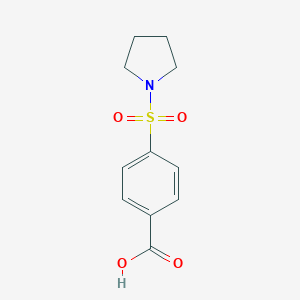


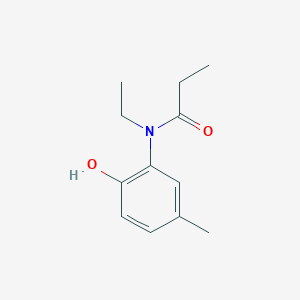

![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)

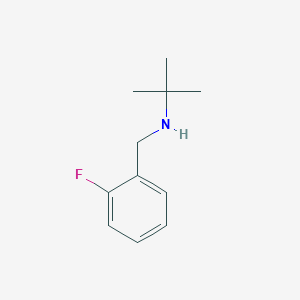

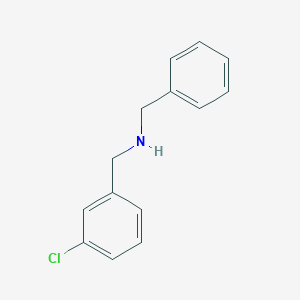
![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)

![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
